2-Ethoxy-4,5-dimethylphenol
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Overview
Description
2-Ethoxy-4,5-dimethylphenol is an organic compound with the molecular formula C10H14O2 It is a derivative of phenol, characterized by the presence of ethoxy and dimethyl groups on the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-4,5-dimethylphenol typically involves the alkylation of 4,5-dimethylphenol with ethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar alkylation process, but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-4,5-dimethylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The aromatic ring can be reduced under specific conditions.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Formation of 2-ethoxy-4,5-dimethylquinone.
Reduction: Formation of 2-ethoxy-4,5-dimethylcyclohexanol.
Substitution: Formation of halogenated derivatives such as 2-ethoxy-4,5-dimethylbromophenol.
Scientific Research Applications
2-Ethoxy-4,5-dimethylphenol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties.
Medicine: Investigated for its potential use in drug development due to its phenolic structure.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 2-Ethoxy-4,5-dimethylphenol involves its interaction with various molecular targets. The phenolic group can participate in hydrogen bonding and electron transfer reactions, which are crucial for its antioxidant activity. The ethoxy and dimethyl groups influence the compound’s lipophilicity and overall reactivity.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-4,5-dimethylphenol: Similar structure but with a methoxy group instead of an ethoxy group.
2-Ethoxy-3,5-dimethylphenol: Similar structure but with different positions of the dimethyl groups.
4-Ethoxy-2,5-dimethylphenol: Similar structure but with different positions of the ethoxy and dimethyl groups.
Uniqueness
2-Ethoxy-4,5-dimethylphenol is unique due to the specific positioning of the ethoxy and dimethyl groups, which confer distinct chemical properties and reactivity patterns compared to its analogs. This uniqueness makes it valuable for specific applications in research and industry.
Properties
IUPAC Name |
2-ethoxy-4,5-dimethylphenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-4-12-10-6-8(3)7(2)5-9(10)11/h5-6,11H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGIUTDFRIXLZDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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